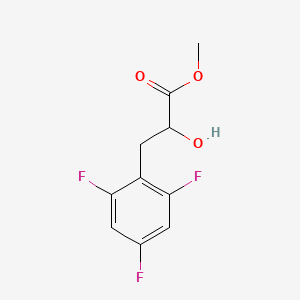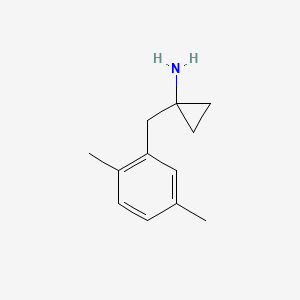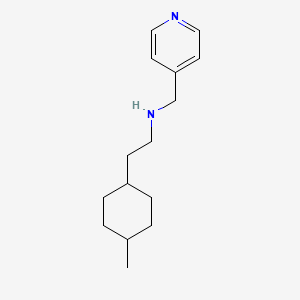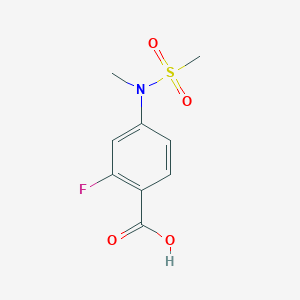
Methyl 2-hydroxy-3-(2,4,6-trifluorophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-3-(2,4,6-trifluorophenyl)propanoate is an organic compound with the molecular formula C10H9F3O3. This compound is characterized by the presence of a trifluorophenyl group, which imparts unique chemical properties. It is commonly used in various scientific research applications due to its distinctive structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-(2,4,6-trifluorophenyl)propanoate typically involves the esterification of 2-hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-3-(2,4,6-trifluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of methyl 2-oxo-3-(2,4,6-trifluorophenyl)propanoate.
Reduction: Formation of methyl 2-hydroxy-3-(2,4,6-trifluorophenyl)propanol.
Substitution: Various substituted derivatives of the trifluorophenyl group.
Applications De Recherche Scientifique
Methyl 2-hydroxy-3-(2,4,6-trifluorophenyl)propanoate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 2-hydroxy-3-(2,4,6-trifluorophenyl)propanoate involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, making it a potent inhibitor of certain enzymes. The hydroxyl and ester groups also play a role in the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(2-hydroxyphenyl)propanoate
- Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate
- Methyl (2,4,5-trifluorophenyl)sulfane
Uniqueness
Methyl 2-hydroxy-3-(2,4,6-trifluorophenyl)propanoate is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its non-fluorinated analogs. Additionally, the trifluorophenyl group enhances the compound’s stability and binding affinity in biological systems, making it a valuable tool in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C10H9F3O3 |
|---|---|
Poids moléculaire |
234.17 g/mol |
Nom IUPAC |
methyl 2-hydroxy-3-(2,4,6-trifluorophenyl)propanoate |
InChI |
InChI=1S/C10H9F3O3/c1-16-10(15)9(14)4-6-7(12)2-5(11)3-8(6)13/h2-3,9,14H,4H2,1H3 |
Clé InChI |
LQMNPKDRQBICKV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=C(C=C(C=C1F)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoicacid](/img/structure/B13624302.png)




![tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate](/img/structure/B13624348.png)





